N,N-Dimethylpyrrolidinium iodide

Descripción general

Descripción

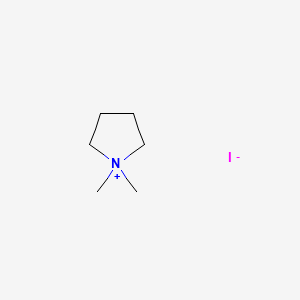

N,N-Dimethylpyrrolidinium iodide is a quaternary ammonium salt with the chemical formula C6H14IN. It is a pyrrolidinium derivative where the nitrogen atom is bonded to two methyl groups and one iodide ion. This compound is known for its ionic properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Dimethylpyrrolidinium iodide can be synthesized through the reaction of N-methylpyrrolidine with methyl iodide. The reaction typically occurs in an organic solvent such as ethyl acetate at low temperatures (0°C) to control the reaction rate and prevent side reactions . The reaction mixture is stirred until a white precipitate forms, indicating the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethylpyrrolidinium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other anions such as bromide or nitrate.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Substitution Reactions: Yield corresponding N,N-Dimethylpyrrolidinium salts with different anions.

Oxidation and Reduction: Produce various oxidized or reduced forms of the compound, depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Chemistry

DMePyI serves as an ionic liquid and a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases is crucial for various chemical reactions, particularly in synthesizing complex organic compounds.

Biology

Research indicates that DMePyI interacts with plant hormones, influencing growth and development. It has been studied for its potential effects on cyanobacteria, where it enhances photocurrent density by facilitating electron transfer processes in photosynthesis.

Medicine

DMePyI is investigated for its role in drug delivery systems and as a component in solid-state electrolytes for lithium-ion batteries. Its unique properties allow it to enhance lithium-ion conduction by forming a liquid-like phase within covalent organic frameworks.

Industry

In industrial applications, DMePyI is utilized in the production of advanced materials and nanostructures due to its self-assembly properties. This characteristic is particularly valuable in developing new materials for electronics and energy storage.

Case Study 1: Interaction with Cyanobacteria

A study demonstrated that a fullerene derivative functionalized with DMePyI was efficiently taken up by Synechocystis sp. PCC 6803, achieving approximately 90% uptake within 20 minutes. The compound significantly enhanced photocurrent density by about tenfold through its interaction with thylakoid membranes.

| Parameter | Value |

|---|---|

| Uptake Efficiency | ~90% after 20 min |

| Photocurrent Enhancement | ~10-fold increase |

| Cellular Localization | Thylakoid membranes |

Case Study 2: Apoptosis Induction in HL-60 Cells

Research indicated that DMePyI could induce apoptosis in human promyeloleukemia cells (HL-60) via caspase pathway activation, suggesting potential as an anticancer agent.

Safety and Toxicity Considerations

While DMePyI exhibits promising biological activity, safety assessments are vital. Studies indicate that while it can induce apoptosis in cancer cells, further investigations are necessary to evaluate its cytotoxic effects on normal cells.

Mecanismo De Acción

The mechanism of action of N,N-Dimethylpyrrolidinium iodide varies depending on its application:

In Chemistry: Acts as a phase transfer catalyst by facilitating the transfer of reactants between different phases.

In Biology: Influences plant growth by interacting with gibberellic acid and other plant hormones.

In Medicine: Enhances lithium-ion conduction in solid-state electrolytes by forming a liquid-like phase within covalent organic frameworks.

Comparación Con Compuestos Similares

N,N-Dimethylpyrrolidinium iodide can be compared with other quaternary ammonium salts such as:

N,N-Dimethylpiperidinium iodide: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

N,N-Dimethylpyrrolidinium bromide: Similar but with a bromide ion instead of an iodide ion.

These compounds share similar ionic properties but differ in their specific applications and reactivity due to variations in their chemical structure.

Actividad Biológica

N,N-Dimethylpyrrolidinium iodide (DMePyI) is a quaternary ammonium compound with significant biological activity, particularly in the fields of biophotovoltaics and cellular interactions. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₄IN

- Molecular Weight : 227.09 g/mol

- Structure : DMePyI features a pyrrolidine ring substituted with two methyl groups and an iodide ion, contributing to its solubility and biological interactions.

DMePyI's biological activity is primarily linked to its ability to interact with cellular membranes and facilitate electron transfer processes. Its positive charge enhances its affinity for negatively charged cell membranes, promoting cellular uptake.

Key Mechanisms:

- Cell Membrane Interaction : The cationic nature of DMePyI allows it to effectively penetrate cell membranes, as observed in studies involving cyanobacteria (Synechocystis sp. PCC 6803) where it significantly enhanced photocurrent density by facilitating electron extraction from photosynthetic electron transport chains (PETCs) .

- Electrochemical Properties : DMePyI acts as an excellent electron carrier, which is crucial for applications in biophotovoltaics. Its ability to enhance photocurrent generation indicates its potential in renewable energy technologies .

Case Study 1: Interaction with Cyanobacteria

A study demonstrated that a fullerene derivative functionalized with DMePyI was efficiently taken up by Synechocystis sp. PCC 6803. The uptake efficiency reached approximately 90% within 20 minutes of exposure. This study utilized transmission electron microscopy (TEM) to visualize the distribution of the compound within the cells, revealing dense clusters near thylakoid membranes, which are critical for photosynthesis .

| Parameter | Value |

|---|---|

| Uptake Efficiency | ~90% after 20 min |

| Photocurrent Enhancement | ~10-fold increase |

| Cellular Localization | Thylakoid membranes |

Case Study 2: Apoptosis Induction in HL-60 Cells

Another investigation focused on the biological activity of a fullerene derivative containing DMePyI on human promyeloleukemia cells (HL-60). The study found that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Safety and Toxicity

While DMePyI shows promising biological activity, safety assessments are crucial. Studies indicate that while it can induce apoptosis in cancer cells, its effects on normal cells require further investigation to assess potential cytotoxicity .

Propiedades

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.HI/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXBSXBXZNSAPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007400 | |

| Record name | 1,1-Dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-44-6 | |

| Record name | Dimethylpyrrolidinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1,1-dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylpyrrolidinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.